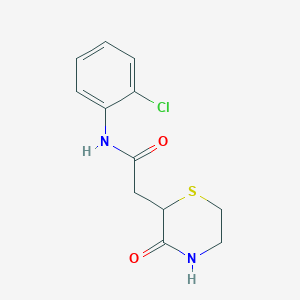
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as CTM-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. It has been shown to inhibit the activity of cholinesterases, which are enzymes that break down the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have implications for the treatment of Alzheimer's disease. N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has also been shown to have activity against various microorganisms, which could be due to its ability to disrupt cell membranes or inhibit specific enzymes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, which could be due to its ability to induce apoptosis or inhibit specific enzymes involved in cell growth. N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has also been shown to have antibacterial and antifungal activity, which could be due to its ability to disrupt cell membranes or inhibit specific enzymes. Furthermore, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to inhibit the activity of cholinesterases, which could lead to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for lab experiments, including its high purity and yield when synthesized using the optimized method. It has also been shown to have activity against various microorganisms and cancer cells in vitro, which makes it a promising candidate for further research. However, there are also limitations to using N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide in lab experiments, including its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of research could be focused on its potential as an antitumor agent, including in vivo studies to determine its efficacy and toxicity. Another area of research could be focused on its potential as an antibacterial and antifungal agent, including studies on its mechanism of action and potential for use in clinical settings. Furthermore, research could be focused on its potential as a cholinesterase inhibitor, including studies on its efficacy and safety for the treatment of Alzheimer's disease. Overall, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has the potential for various applications in the fields of medicine and biotechnology, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential as an antibacterial and antifungal agent, as it has been shown to have activity against various microorganisms. Furthermore, N-(2-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-8-3-1-2-4-9(8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNWKVWNLTKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332167 | |
| Record name | N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
774562-23-1 | |
| Record name | N-(2-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



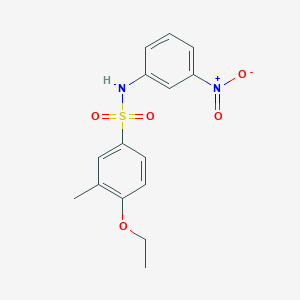
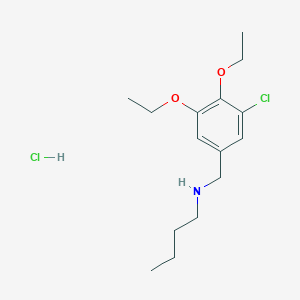
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
![ethyl [(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B4395875.png)
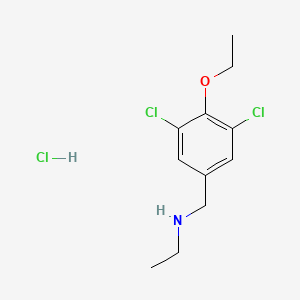
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4395890.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395917.png)
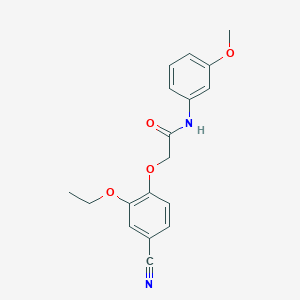

![2-(methylthio)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4395939.png)